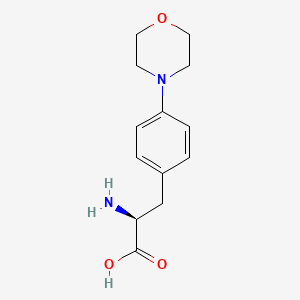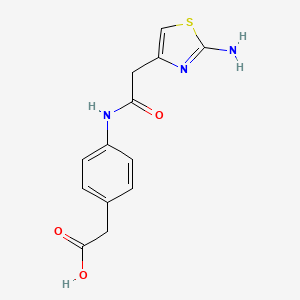
Fluoro-Dapagliflozin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoro-Dapagliflozin is a structural analog of Dapagliflozin, belonging to the class of selective sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors play a crucial role in managing diabetes by blocking glucose reabsorption in the kidneys, thereby reducing blood glucose levels .
Wissenschaftliche Forschungsanwendungen
Fluor-Dapagliflozin findet in verschiedenen wissenschaftlichen Bereichen Anwendung:
Medizin: Es wird hauptsächlich zur Behandlung von Typ-2-Diabetes eingesetzt, indem es die renale Glukose-Reabsorption hemmt.
Chemie: Forscher untersuchen die Struktur-Aktivitäts-Beziehung und erforschen Modifikationen zur Verbesserung der Wirksamkeit.
Biologie: Untersuchungen konzentrieren sich auf seine Auswirkungen auf die Glukose-Homöostase und potenzielle kardiovaskuläre Vorteile.
Industrie: Pharmaunternehmen setzen es in der Arzneimittelentwicklung zur Behandlung von Diabetes ein.
5. Wirkmechanismus
Der Wirkmechanismus von Fluor-Dapagliflozin beruht auf der selektiven Hemmung von SGLT2. Es bindet an SGLT2 in den Nierentubuli und verhindert die Glukose-Reabsorption. Infolgedessen wird überschüssige Glukose im Urin ausgeschieden, was zu einer Senkung des Blutzuckerspiegels führt. Die beteiligten molekularen Zielstrukturen und Pfade sind komplex und erfordern weitere Forschung.
Wirkmechanismus
Target of Action
Fluoro-Dapagliflozin, like its parent compound Dapagliflozin, primarily targets the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is a transmembrane protein predominantly expressed in the proximal renal tubule . It plays a crucial role in mediating renal glucose reabsorption .
Mode of Action
This compound acts as an inhibitor of SGLT2 . By inhibiting SGLT2, it reduces the reabsorption of filtered glucose from the tubular lumen, thereby promoting urinary glucose excretion . This leads to a decrease in blood glucose levels, which is beneficial for managing type 2 diabetes mellitus .
Biochemical Pathways
This compound influences several biochemical pathways. It affects glucose metabolism, specifically the glycolysis/gluconeogenesis and pentose phosphate pathway . It also impacts the levels of various proteins and metabolites, including sex hormone-binding globulin, transferrin receptor protein 1, disintegrin, metalloprotease-like decysin-1, apolipoprotein A-IV, complement C3, fibronectin, afamin, attractin, xanthine, and uric acid .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to Dapagliflozin. Dapagliflozin is rapidly absorbed when administered orally, generally achieving peak plasma concentrations within 2 hours . It has an oral bioavailability of 78% and shows dose-proportional systemic exposure over a wide dose range . Dapagliflozin has extensive extravascular distribution with a mean volume of distribution of 118 L . The half-life for orally administered dapagliflozin is approximately 12.9 hours .
Result of Action
The primary result of this compound’s action is the reduction of blood glucose levels in patients with type 2 diabetes . It also has cardiovascular benefits, such as improving myocardial flow reserve , reducing epicardial adipose tissue thickness, and decreasing epicardial glucose uptake . These effects contribute to a reduced risk of cardiovascular complications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is hydrolytically stable in the aquatic environment . In the context of the human body, the drug’s effects can be influenced by factors such as the patient’s renal function, blood glucose levels, and the presence of other medications
Analyse Chemischer Reaktionen
Fluor-Dapagliflozin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, bleiben ungeklärt. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind ebenfalls nicht explizit dokumentiert.
Vergleich Mit ähnlichen Verbindungen
Fluor-Dapagliflozin weist Ähnlichkeiten mit Dapagliflozin auf, zeichnet sich jedoch durch seine Fluor-Substitution aus. Weitere ähnliche Verbindungen sind Empagliflozin und Canagliflozin, die ebenfalls SGLT2 hemmen.
Eigenschaften
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-fluoro-6-(hydroxymethyl)oxane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFO5/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(23)17(11-24)28-21/h3-8,10,17-21,24-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRXTNZYAGBKPS-ADAARDCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)F)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does fluoro-Dapagliflozin interact with hSGLT2 and what are the downstream effects?
A1: this compound exerts its effect by binding specifically to hSGLT2, a protein primarily found in the apical membrane of the early proximal tubule in the kidney []. This binding prevents glucose reabsorption in the kidneys, leading to increased glucose excretion in urine and a subsequent decrease in blood glucose levels []. This mechanism makes this compound and other SGLT2 inhibitors a potential therapeutic strategy for managing diabetes.
Q2: How does the structure of this compound influence its binding affinity and selectivity for hSGLT2 compared to Dapagliflozin?
A2: this compound exhibits a ~100-fold higher selectivity for hSGLT2 (Ki = 6 nM) compared to hSGLT1 (Ki = 400 nM), similar to Dapagliflozin []. This suggests that the fluorine atom in this compound does not significantly alter its binding preference. Both inhibitors also demonstrate a slow dissociation rate from hSGLT2 (t1/2, Off ≥ 180 s), indicating a strong interaction with the target []. This slow dissociation could contribute to their sustained efficacy in vivo. Interestingly, while the presence of a glucose moiety is crucial for binding, modifications to this sugar group, like the substitution seen in galacto-Dapagliflozin, can influence both potency and selectivity []. This highlights the intricate interplay between the sugar and aglycone components in determining the overall binding profile of these inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine](/img/structure/B571544.png)


